molecular formula C10H19N B13979374 1-Azabicyclo[3.3.3]undecane CAS No. 31023-92-4

1-Azabicyclo[3.3.3]undecane

Katalognummer: B13979374
CAS-Nummer: 31023-92-4
Molekulargewicht: 153.26 g/mol
InChI-Schlüssel: WKPGJLQHSAOQEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azabicyclo[3.3.3]undecane is a bicyclic organic compound with the molecular formula C₁₀H₁₉N. It is characterized by a nitrogen atom incorporated into a bicyclic structure, which imparts unique chemical properties. This compound is also known for its high gas-phase basicity and proton affinity .

Vorbereitungsmethoden

1-Azabicyclo[3.3.3]undecane can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable amine with a cyclic ketone in the presence of a reducing agent can yield this compound. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-Azabicyclo[3.3.3]undecane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom plays a crucial role in facilitating these reactions.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Azabicyclo[3.3.3]undecane has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which 1-Azabicyclo[3.3.3]undecane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in its structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Azabicyclo[3.3.3]undecane can be compared with other similar compounds such as:

    1,5-Diazabicyclo[3.3.3]undecane: This compound has two nitrogen atoms in its structure, which can lead to different chemical reactivity and biological activity.

    1-Azabicyclo[1.1.0]butane: This compound has a more strained bicyclic structure, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific bicyclic structure with a single nitrogen atom, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

31023-92-4

Molekularformel

C10H19N

Molekulargewicht

153.26 g/mol

IUPAC-Name

1-azabicyclo[3.3.3]undecane

InChI

InChI=1S/C10H19N/c1-4-10-5-2-8-11(7-1)9-3-6-10/h10H,1-9H2

InChI-Schlüssel

WKPGJLQHSAOQEL-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCCN(C1)CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.